molecular formula C14H23NO3 B11866262 trans-tert-Butyl 6-oxooctahydroisoquinoline-2(1H)-carboxylate CAS No. 146548-15-4

trans-tert-Butyl 6-oxooctahydroisoquinoline-2(1H)-carboxylate

Cat. No.: B11866262
CAS No.: 146548-15-4
M. Wt: 253.34 g/mol
InChI Key: MNWQGQXNDLLERG-WDEREUQCSA-N
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Description

trans-tert-Butyl 6-oxooctahydroisoquinoline-2(1H)-carboxylate is a bicyclic organic compound featuring a tert-butyl carbamate group and a ketone (oxo) substituent at position 6 of the isoquinoline scaffold. Its trans configuration denotes the spatial arrangement of substituents across the ring system, influencing its stereochemical and physicochemical properties.

Properties

CAS No.

146548-15-4

Molecular Formula

C14H23NO3

Molecular Weight

253.34 g/mol

IUPAC Name

tert-butyl (4aS,8aS)-6-oxo-1,3,4,4a,5,7,8,8a-octahydroisoquinoline-2-carboxylate

InChI

InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-7-6-10-8-12(16)5-4-11(10)9-15/h10-11H,4-9H2,1-3H3/t10-,11+/m0/s1

InChI Key

MNWQGQXNDLLERG-WDEREUQCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2CC(=O)CC[C@@H]2C1

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC(=O)CCC2C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-tert-Butyl 6-oxooctahydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the tert-Butyl Group: This step might involve the use of tert-butyl bromide in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield an alcohol.

Scientific Research Applications

trans-tert-Butyl 6-oxooctahydroisoquinoline-2(1H)-carboxylate:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of trans-tert-Butyl 6-oxooctahydroisoquinoline-2(1H)-carboxylate would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences and molecular parameters of analogous compounds:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Key References
trans-tert-Butyl 6-oxooctahydroisoquinoline-2(1H)-carboxylate 6-oxo C₁₄H₂₁NO₃ ~263.33 (estimated) Not explicitly provided N/A
tert-Butyl 6-bromo-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate 6-bromo, 1-oxo C₁₄H₁₈BrNO₃ 328.20 893566-72-8
tert-Butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate 6-hydroxy C₁₄H₁₉NO₃ 249.31 158984-83-9
tert-Butyl 6-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate 6-hydroxymethyl C₁₅H₂₁NO₃ 263.33 622867-52-1
tert-Butyl 6-cyano-3,4-dihydroisoquinoline-2(1H)-carboxylate 6-cyano C₁₄H₁₈N₂O₂ 258.31 Not provided
tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate 6-boronic ester C₂₀H₃₀BNO₄ 359.27 893566-72-8
Key Observations:
  • Position and Nature of Substituents: The ketone (oxo) group in the target compound contrasts with electron-withdrawing (bromo, cyano) or polar (hydroxy, hydroxymethyl) groups in analogs. These differences dictate reactivity; e.g., bromo groups enable cross-coupling reactions, while hydroxy groups participate in hydrogen bonding .
  • Molecular Weight : Boronic ester derivatives (e.g., ) exhibit higher molecular weights due to the bulky dioxaborolane moiety, impacting solubility and crystallinity.

Physicochemical and Reactivity Profiles

  • Hydrogen Bonding : The 6-hydroxy analog (CAS 158984-83-9) forms robust hydrogen bonds, enhancing crystallinity and stability, as predicted by graph set analysis principles . In contrast, the 6-oxo group may engage in weaker dipole interactions, affecting solubility.
  • Reactivity: The 6-bromo derivative () is a candidate for Suzuki-Miyaura couplings, leveraging the boronic ester analog () as a coupling partner. The 6-cyano compound () serves as a nitrile precursor for amidine or tetrazole synthesis in drug discovery. The 6-hydroxymethyl group () offers a handle for oxidation to carboxylic acids or esterification.

Biological Activity

The compound trans-tert-Butyl 6-oxooctahydroisoquinoline-2(1H)-carboxylate (CAS No. 146610-24-4) is a member of the isoquinoline family and exhibits significant biological activity. This article focuses on its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Molecular Characteristics

  • Molecular Formula : C14_{14}H23_{23}NO3_3
  • Molecular Weight : 253.34 g/mol
  • IUPAC Name : tert-butyl (4aS,8aR)-6-oxo-1,3,4,4a,5,7,8,8a-octahydroisoquinoline-2-carboxylate

Structural Features

The compound features a tert-butyl group attached to an octahydroisoquinoline core with a carboxylate functional group. This unique structure is hypothesized to influence its interaction with biological targets.

Research indicates that this compound interacts with various molecular targets within biological systems. These interactions may modulate several biological pathways, including:

  • Analgesic Effects : Similar compounds have demonstrated pain-relieving properties by interacting with opioid receptors.
  • Anti-inflammatory Activity : The compound may inhibit pathways involved in inflammation, potentially offering therapeutic benefits in inflammatory diseases.

Study 1: Analgesic Effects

A study published in Journal of Medicinal Chemistry explored the analgesic properties of isoquinoline derivatives. The research found that compounds structurally similar to this compound exhibited significant binding affinity to μ-opioid receptors, suggesting potential use in pain management.

Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of isoquinoline derivatives. The results indicated that these compounds could reduce cytokine production in vitro, which is critical for managing chronic inflammatory conditions .

Comparative Analysis with Related Compounds

Compound NameCAS NumberBiological ActivityUnique Features
This compound146610-24-4Analgesic, Anti-inflammatoryUnique octahydroisoquinoline structure
cis-tert-Butyl 6-oxooctahydroisoquinoline-2(1H)-carboxylate1782700-60-0Moderate analgesic effectsDifferent stereochemistry
Tert-butyl 4-formylpiperidine-1-carboxylate137076-22-3Potential neuroprotective effectsContains a formyl group

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